

Technical Guide: Spectroscopic Profiling of 2-Chloro-6-fluoronicotinaldehyde[1]

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Compound of Interest

| | |
|----------------|----------------------------------|
| Compound Name: | 2-Chloro-6-fluoronicotinaldehyde |
| CAS No.: | 1227563-22-5 |
| Cat. No.: | B2769646 |

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Part 1: Molecule Identity & Structural Logic[1]

Compound: **2-Chloro-6-fluoronicotinaldehyde** Synonyms: 2-Chloro-6-fluoropyridine-3-carbaldehyde; 2-Chloro-6-fluoro-3-formylpyridine CAS Registry Number: 1227563-22-5 (Note: CAS 258866-56-1 is often associated with related isomers or salts; verification of the specific substitution pattern is critical). Molecular Formula:

Molecular Weight: 159.55 g/mol [1]

Structural Analysis & Substituent Effects

The spectroscopic signature of this molecule is defined by the interplay between the electron-withdrawing nature of the pyridine nitrogen and the orthogonal electronic effects of the halogen substituents.

- The Pyridine Core: The nitrogen atom at position 1 creates a natural dipole, deshielding protons at positions 2 and 6. However, these positions are substituted.
- 2-Chloro Substituent: Provides steric bulk and weak inductive electron withdrawal (

), influencing the chemical shift of the adjacent C3-aldehyde group.

- 6-Fluoro Substituent: The defining spectroscopic feature. The fluorine atom (spin 1/2) introduces significant spin-spin coupling (

-coupling) to both

H and

C nuclei. This splits signals into doublets or doublets-of-doublets, which is the primary method for distinguishing this isomer from its 2-fluoro-6-chloro analog.

- 3-Aldehyde Group: A strong electron-withdrawing group that heavily deshields the adjacent H4 proton.

Part 2: Spectroscopic Characterization Data

Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or LC-MS (ESI+)

The mass spectrum provides the first line of identity confirmation through the characteristic chlorine isotope pattern.

| Ion Fragment | m/z (approx) | Interpretation |
|---------------|--------------|---|
| Molecular Ion | 159 | Base peak for Cl isotope. |
| Isotope Peak | 161 | Characteristic 3:1 intensity ratio relative to 159, confirming the presence of one Chlorine atom. |
| | 158 | Loss of aldehyde proton (common in aldehydes). |
| | 130 | Loss of the formyl radical (alpha-cleavage). |
| | 131 | Decarbonylation (loss of 28 Da). |
| | 124 | Loss of chlorine (weak intensity). |

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Expert Insight: In LC-MS (ESI), you may observe the hydrate form

or the hemiacetal if methanol is used as the solvent. Always run a blank solvent to rule out solvent-adduct formation.

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat solid.

| Wavenumber () | Vibration Mode | Diagnostic Value |
|----------------|----------------|--|
| 1710 – 1690 | Stretch | Critical. Strong, sharp band indicating the aldehyde carbonyl. Lower frequency than typical benzaldehydes due to conjugation with the pyridine ring. |
| 2850 & 2750 | Aldehyde | "Fermi doublet" characteristic of the aldehyde C-H stretch. |
| 1580 – 1560 | / | Pyridine ring skeletal vibrations. |
| 1200 – 1100 | Stretch | Strong band, often broad, confirming the presence of fluorine. |
| 1050 – 1000 | Stretch | Moderate intensity band in the fingerprint region. |

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

or CDCl

. Reference: TMS (0.00 ppm).

¹H NMR (Proton)

The proton spectrum is simple but highly coupled due to the Fluorine atom.

| Shift (, ppm) | Multiplicity | Integral | Assignment | Coupling Constants () |
|----------------|--------------|----------|-----------------|--|
| 10.25 | Singlet (s) | 1H | -CHO (Aldehyde) | May show small long-range coupling to F (Hz). |
| 8.40 – 8.50 | Triplet / dd | 1H | H4 (Aromatic) | Deshielded by adjacent C=O. Appears as a pseudo-triplet due to overlapping Hz and Hz (long range). |
| 7.20 – 7.35 | dd | 1H | H5 (Aromatic) | Shielded relative to H4. Couples to H4 (Hz) and F (Hz). |

“

Critical Interpretation: The signal at ~8.45 ppm is the most diagnostic aromatic peak. In the 2-chloro-6-fluoro isomer, H4 is para to the Fluorine, leading to a specific splitting pattern distinct from the 2-fluoro-6-chloro isomer where H4 would be meta to the Fluorine.

F NMR (Fluorine)

- Shift:

-65.0 to -70.0 ppm (approximate, referenced to CFCI

).
- Pattern: Doublet (coupling to H5).

Part 3: Experimental Protocol & Synthesis Logic

Since this compound is a potent electrophile used as a scaffold, its purity is paramount. Below is a self-validating protocol for its handling and potential isolation from a precursor (e.g., via lithiation).

Synthesis/Purification Workflow

The most reliable route to high-purity **2-chloro-6-fluoronicotinaldehyde** involves the directed ortho-lithiation of 2-chloro-6-fluoropyridine followed by formylation with DMF.

Step-by-Step Methodology

- Preparation:
 - Dry all glassware in an oven at 120°C overnight.
 - Purge a 3-neck Round Bottom Flask (RBF) with Argon for 15 minutes.
- Lithiation (The Critical Step):
 - Charge RBF with 2-chloro-6-fluoropyridine (1.0 eq) and anhydrous THF (0.2 M concentration).
 - Cool to -78°C (Dry ice/Acetone bath). Wait 20 minutes for thermal equilibrium.
 - Add LDA (Lithium Diisopropylamide) (1.1 eq) dropwise over 30 minutes.
 - Mechanism:^[2] LDA removes the proton at position 3 (ortho to the Chlorine and meta to Fluorine). The Chlorine directs the lithiation to the 3-position due to the inductive effect and

coordination.

- Stir at -78°C for 1 hour.
- Formylation:
 - Add anhydrous DMF (N,N-Dimethylformamide) (1.5 eq) dropwise.
 - Stir at -78°C for 30 minutes, then allow to warm to 0°C over 1 hour.
- Quench & Workup:
 - Quench with saturated NH
Cl solution.
 - Extract with EtOAc (

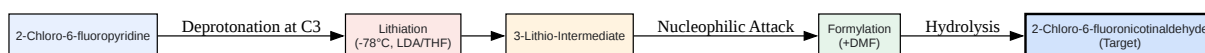
). Wash combined organics with Brine.
 - Dry over Na

SO

, filter, and concentrate in vacuo.
- Purification:
 - Recrystallize from Hexanes/EtOAc or purify via Flash Column Chromatography (SiO

, 0-20% EtOAc in Hexanes).

Visualization: Synthesis Pathway



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Caption: Directed ortho-lithiation pathway for the regioselective synthesis of the target aldehyde.

Part 4: Quality Control & Self-Validation[1]

To ensure the integrity of your experiments, use this checklist to validate the compound before use in downstream applications (e.g., reductive amination or Suzuki coupling).

| Checkpoint | Acceptance Criteria | Failure Mode / Impurity |
|-----------------|---|--|
| Appearance | White to pale yellow crystalline solid. | Dark brown/oil indicates oxidation or polymerization. |
| Melting Point | ~35 – 40 °C (Low melting solid). | Wide range (>2°C) indicates solvent trapping or acid impurity. |
| Aldehyde Proton | Sharp singlet at >10.0 ppm. | Signal at ~8.0 ppm (broad) indicates oxidation to Carboxylic Acid. |
| Water Content | < 0.5% (Karl Fischer). | Hydrate formation shifts the carbonyl IR peak to ~3400 cm (OH). |

Storage & Stability[1][2]

- Sensitivity: Air and moisture sensitive. The aldehyde oxidizes easily to 2-chloro-6-fluoronicotinic acid.
- Protocol: Store under Nitrogen/Argon at 2-8°C.
- Re-purification: If the solid turns yellow/brown, pass through a short plug of silica gel (eluting with 10% EtOAc/Hexane) immediately before use.

References

- Chemical Identity & CAS Verification

- Source: CoreSyn & BLDPharm Catalog Data.
- Link:
- Relevance: Confirms CAS 1227563-22-5 as the correct identifier for the 2-chloro-6-fluoro-3-formylpyridine isomer.
- Synthetic Methodology (Analogous Pyridine Lithiation)
 - Title: "Triazole carbamate pyridyl sulfonamides as LPA receptor antagonists" (Patent WO2021097039 / AU2020384883).
 - Source: Google Patents.[3]
 - Link:
 - Relevance: Cites the use of **2-Chloro-6-fluoronicotinaldehyde** as a starting material (Intermediate I-30a)
- General Spectroscopic Data for Halopyridines
 - Source: NIST Chemistry WebBook.[4]
 - Link:
 - Relevance: Provides baseline shifts for the chloropyridine core used to calculate substituent effects.

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Sources

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